

Navigating the Geochemical Journey of Antimony-123: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony-123

Cat. No.: B576670

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical behavior of **Antimony-123** (^{123}Sb), a stable isotope of antimony. While its radioactivity is not a factor in its environmental transport, its unique mass allows it to be a powerful tracer for understanding the sources, sinks, and transformation pathways of antimony in various geochemical systems. This document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes the complex processes governing its fate and transport.

Core Principles of Antimony Geochemistry

Antimony (Sb) is a metalloid of increasing environmental concern due to its toxicity and mobilization from both natural and anthropogenic sources.[1] Its geochemical behavior is primarily controlled by its oxidation state, speciation, and interactions with mineral surfaces and organic matter.[1] Antimony typically exists in two main oxidation states in the environment: the more mobile and toxic trivalent form, Sb(III) (antimonite), and the less mobile pentavalent form, Sb(V) (antimonate).[2] The transformation between these two species is a key factor in the environmental fate of antimony.[1]

The mobility of antimony is significantly influenced by sorption-desorption reactions, precipitation-dissolution, and redox transformations.[1] Iron, manganese, and aluminum oxyhydroxides are major sinks for antimony in soils and sediments, effectively sequestering it from the aqueous phase.[1]

Isotopic Fractionation of Antimony-123: A Geochemical Tracer

Antimony has two stable isotopes: ^{121}Sb (57.21% abundance) and ^{123}Sb (42.79% abundance). The ratio of these isotopes ($^{123}\text{Sb}/^{121}\text{Sb}$) can vary in different environmental compartments due to isotopic fractionation during biogeochemical processes. These variations, expressed as $\delta^{123}\text{Sb}$, provide valuable insights into the underlying mechanisms of antimony cycling.

Quantitative Data on Antimony-123 Isotopic Fractionation

The following tables summarize the reported $\delta^{123}\text{Sb}$ values and isotopic fractionation factors (ϵ) associated with key geochemical processes.

Table 1: $\delta^{123}\text{Sb}$ Values in Various Environmental Materials

Material	$\delta^{123}\text{Sb}$ (‰) Range	Reference(s)
Secondary Sb Minerals	-0.50 to +0.69	[3]
Smelting Slag	0.29 ± 0.04	[3]
River Sediment (Geochemical Background)	0.24 ± 0.07	[3]
Certified Reference Materials (CRMs)	-0.52 ± 0.06 to 0.40 ± 0.03	[4][5]

Table 2: Isotopic Fractionation of ^{123}Sb during Geochemical Processes

Process	Fractionation Factor ($\epsilon^{123}\text{Sb}$) (‰)	Key Findings	Reference(s)
Redox Transformations			
Sb(V) reduction by sulfides	-0.46 to -0.62	Enrichment of lighter isotopes in the reduced species (Sb(III)).	[3]
Abiotic reduction of Sb(V) to Sb(III)	-0.5 to -1.4	Lighter isotopes are preferentially reduced.	[3]
Biotic oxidation of Sb(III) to Sb(V) by <i>Pseudomonas</i> sp. J1	-0.62 ± 0.06 and -0.58 ± 0.02	Lighter isotopes are preferentially oxidized to Sb(V).	[6][7]
Sorption			
Adsorption of Sb(V) onto ferrihydrite	$\Delta^{123}\text{Sb}(\text{solution-solid}) = 0.35 \pm 0.08$	Lighter isotopes are preferentially adsorbed, leaving the solution isotopically heavier.	[8]
Sorption on Fe oxy(hydro)xides and Mn-oxides	Enrichment of the light isotope in the adsorbed phase.	Preferential adsorption of lighter antimony isotopes.	[3]
Sorption on Al-oxides	No significant isotopic fractionation.	Outer-sphere complexation does not lead to significant fractionation.	[3]
Mineral Transformation			
Stibnite (Sb_2S_3) to Valentinite (Sb_2O_3)	$\sim +1.0$ (at 20°C)	Heavier isotopes are enriched in the oxide phase.	[8]

Stibnite (Sb_2S_3) to		Heavier isotopes are	
Cervantite	~ +1.6 (at 20°C)	enriched in the mixed-	[8]
($\text{Sb}^{3+}\text{Sb}^{5+}\text{O}_4$)		valence oxide phase.	

Experimental Protocols for Antimony-123 Analysis

Accurate determination of antimony speciation and its isotopic composition is crucial for understanding its geochemical behavior. The following sections detail the methodologies for key experiments.

Sample Preparation and Purification for Isotopic Analysis

A critical step for precise isotopic analysis is the purification of antimony from the sample matrix to avoid interferences.

- Single-Step Purification using Thiol-Functionalized Mesoporous Silica: This method is effective for samples with low Sb concentrations and complex matrices.[4][5]
 - Digest the sample to bring antimony into solution.
 - Pass the digest through a column containing thiol-functionalized mesoporous silica powder.
 - Antimony is selectively retained on the column while interfering elements are washed out.
 - Elute the purified antimony for isotopic analysis. This method has shown a recovery of $100 \pm 7\%$ with no induced isotopic fractionation.[4][5]
- Two-Step Chromatographic Purification: This method uses two successive chromatographic columns for purification.[9]
 - Separate antimony from the matrix using an AG 1-X4 anion exchange resin column.
 - Further purify the antimony fraction using an AG 50W-X8 cation exchange resin column. This protocol achieves a recovery of $98.7\% \pm 5.6\%$.[9]

Antimony Isotopic Composition Measurement by MC-ICP-MS

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the primary technique for high-precision measurement of antimony isotope ratios.

- **Sample Introduction:** Introduce the purified antimony sample into the MC-ICP-MS. Hydride Generation (HG) is often coupled with the MC-ICP-MS (HG-MC-ICP-MS) to enhance sensitivity and reduce matrix effects.[\[4\]](#)[\[5\]](#)[\[10\]](#) In this technique, antimony is converted to its volatile hydride (stibine, SbH_3) before introduction into the plasma.
- **Ionization and Mass Separation:** The sample is ionized in the plasma, and the isotopes ($^{121}\text{Sb}^+$ and $^{123}\text{Sb}^+$) are separated based on their mass-to-charge ratio in the mass spectrometer.
- **Detection:** The ion beams of the two isotopes are simultaneously measured by multiple detectors (Faraday cups).
- **Mass Bias Correction:** Instrumental mass bias is corrected using a standard-sample bracketing approach, often combined with an internal normalization technique (e.g., using Sn or Cd).[\[9\]](#)[\[10\]](#)
- **Data Reporting:** The results are reported as $\delta^{123}\text{Sb}$ values in per mil (‰) relative to a standard reference material (e.g., NIST SRM 3102a).

Antimony Speciation Analysis by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful tool for separating and quantifying different antimony species (e.g., Sb(III) and Sb(V)).

- **Extraction:** Extract antimony species from the solid sample matrix using a suitable extraction solution. An optimized procedure for soil samples involves using 100 mmol L^{-1} citric acid at pH 2.08 with ultrasonication.[\[11\]](#)
- **Chromatographic Separation:** Inject the extract into an HPLC system equipped with an anion-exchange column (e.g., Hamilton PRP-X100).[\[11\]](#)[\[12\]](#) A mobile phase, such as a

solution of EDTA and phthalic acid at a specific pH, is used to separate Sb(III) and Sb(V) based on their different retention times on the column.[11]

- Detection: The eluent from the HPLC is introduced into the ICP-MS for sensitive and element-specific detection of the separated antimony species.
- Quantification: Quantify the concentration of each species by comparing the signal intensity to that of known standards. Isotope dilution can also be employed for accurate quantification. [11]

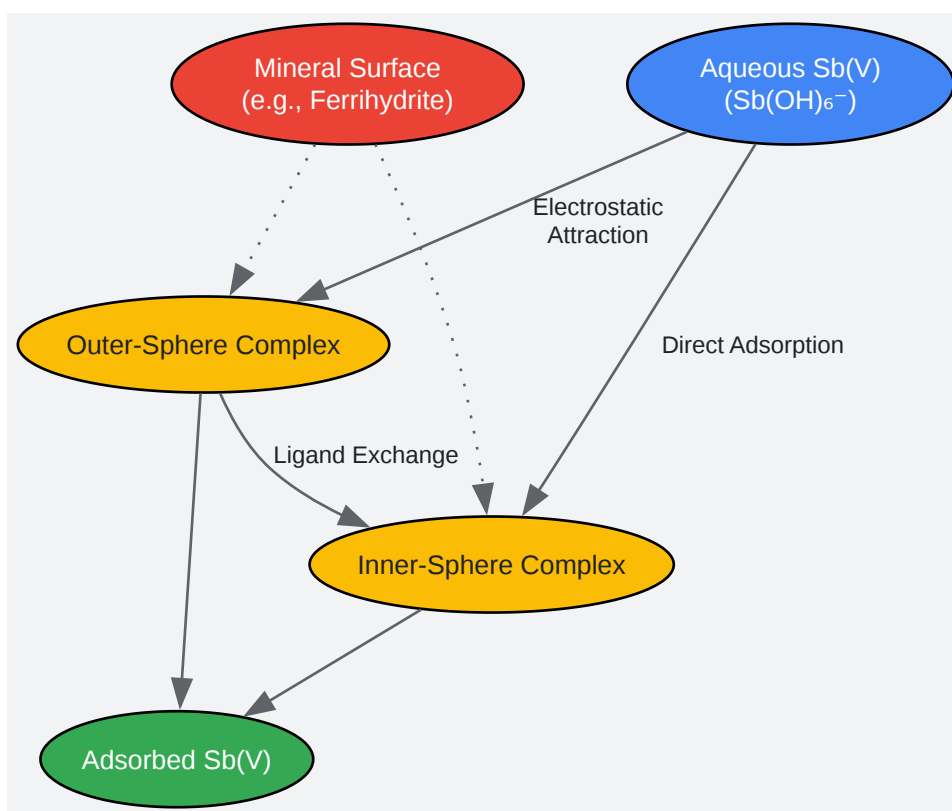
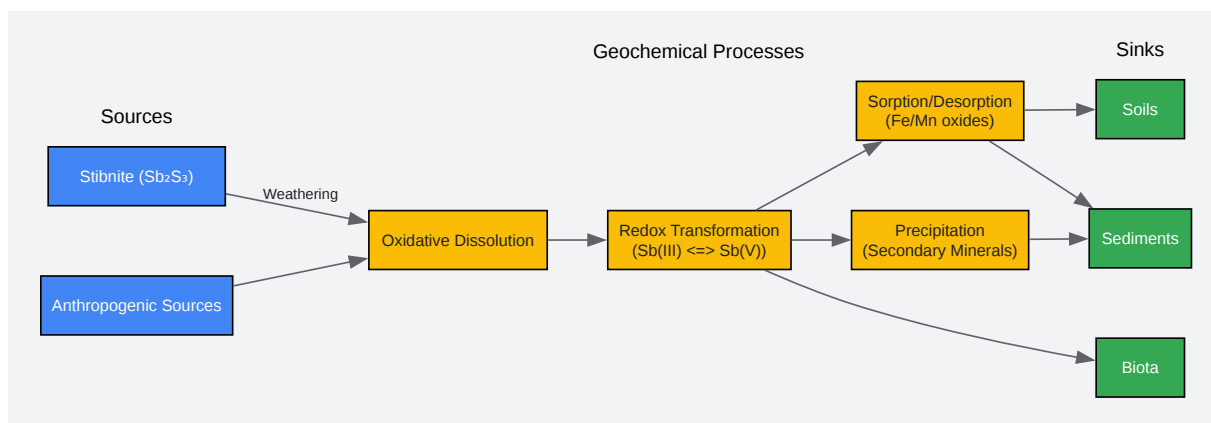
Batch Sorption Experiments

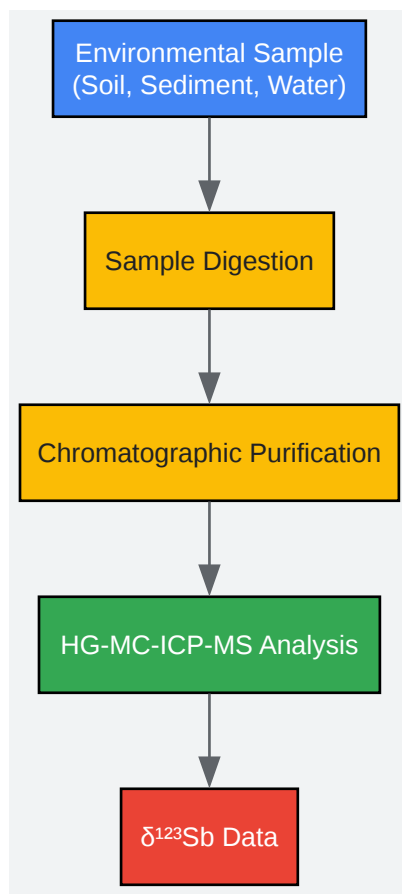
Batch experiments are commonly used to investigate the sorption of antimony onto various materials like minerals and soils.

- Preparation: Prepare a suspension of the adsorbent material (e.g., ferrihydrite, goethite) in a solution of known initial antimony concentration and pH.[13]
- Equilibration: Shake the suspensions for a predetermined period to allow the system to reach equilibrium.[13]
- Separation: Separate the solid and liquid phases by centrifugation or filtration.
- Analysis: Analyze the antimony concentration in the supernatant to determine the amount of antimony sorbed onto the solid phase.
- Isotopic Analysis (Optional): Analyze the isotopic composition of antimony in both the solid and liquid phases to determine the isotopic fractionation during sorption.[8]

Visualizing Geochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and experimental workflows related to the geochemical behavior of **Antimony-123**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony as a global dilemma: Geochemistry, mobility, fate and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. A single-step purification method for the precise determination of the antimony isotopic composition of environmental, geological and biological samples by HG-MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 5. A single-step purification method for the precise determination of the antimony isotopic composition of environmental, geological and biological samples by HG-MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimony Isotope Fractionation during Kinetic Sb(III) Oxidation by Antimony-Oxidizing Bacteria Pseudomonas sp. J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic purification of antimony for accurate isotope analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Speciation analysis of inorganic antimony in soil using HPLC-ID-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary antimony speciation by HPLC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. Removal of antimony from model solutions, mine effluent, and textile industry wastewater with Mg-rich mineral adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Geochemical Journey of Antimony-123: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576670#geochemical-behavior-of-antimony-123]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com